molecular formula C18H11F3O6 B2790325 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 169903-80-4

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2790325
CAS No.: 169903-80-4
M. Wt: 380.275
InChI Key: WRHCXHSYKVXVMV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound known for its unique chemical structure and properties. This compound features a chromen-4-one core with a trifluoromethyl group and a benzodioxin moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. Detailed studies are required to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research applications .

Biological Activity

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)-4H-chromen-4-one, commonly referred to as a benzodioxin derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a chromenone moiety and a benzodioxin ring. Its molecular formula is C15H12F3O5C_{15}H_{12}F_{3}O_{5}, with a molecular weight of approximately 360.25 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.

Target Enzymes

Research indicates that this compound interacts with various enzymes, particularly those involved in the modulation of neurotransmitter levels. Notably, it has shown inhibitory effects on cholinesterase enzymes, leading to increased acetylcholine levels in the synaptic cleft.

Biochemical Pathways

The compound's action is primarily mediated through the cholinergic pathway. By inhibiting cholinesterase activity, it may enhance cognitive functions and has implications for treating neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Properties

Studies have demonstrated that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for protecting against cellular damage .

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a key regulator in inflammation .

Neuroprotective Effects

A notable study explored the neuroprotective potential of this compound in animal models of Alzheimer's disease. The results indicated that administration led to improved cognitive performance and reduced amyloid plaque formation in the brain .

Study Model Dosage Outcome
NeuroprotectionAlzheimer's model10 mg/kgImproved cognitive function, reduced amyloid plaques
Antioxidant ActivityCellular model50 µMSignificant reduction in oxidative stress markers

Anticancer Activity

Another study investigated the anticancer properties of the compound against various cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways and inhibited cell proliferation by disrupting cell cycle progression .

Cancer Type IC50 Value (µM) Mechanism
Breast Cancer15Induction of apoptosis
Colon Cancer20Cell cycle arrest

Pharmacokinetics

The pharmacokinetic profile reveals that the compound has favorable absorption characteristics with moderate bioavailability. It undergoes hepatic metabolism primarily through cytochrome P450 enzymes and shows a half-life suitable for therapeutic applications .

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,7-dihydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3O6/c19-18(20,21)17-14(8-1-2-11-12(5-8)26-4-3-25-11)16(24)15-10(23)6-9(22)7-13(15)27-17/h1-2,5-7,22-23H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHCXHSYKVXVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=C(OC4=CC(=CC(=C4C3=O)O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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